3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Overview
Description
Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring . They are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . On the other hand, indoles are aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . They are found in many important synthetic drug molecules and have a wide range of chemical and biological properties .
Synthesis Analysis
Benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Indole derivatives can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .Molecular Structure Analysis
Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring . Indoles are also bicyclic, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Benzothiazoles can undergo various reactions, including electrophilic substitution, due to the presence of the electron-rich aromatic ring . Indoles are also known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
Benzothiazoles and indoles are typically crystalline solids that are highly soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-3-(1,3-benzothiazol-6-yl)-5-[2-(1H-indol-3-yl)-2-oxoethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O2S3/c24-16(13-9-21-14-4-2-1-3-12(13)14)8-18-19(25)23(20(26)28-18)11-5-6-15-17(7-11)27-10-22-15/h1-10,21H/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNZKRZQNNFQMY-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C=C3C(=O)N(C(=S)S3)C4=CC5=C(C=C4)N=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/3\C(=O)N(C(=S)S3)C4=CC5=C(C=C4)N=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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